molecular formula C9H17NO5 B042935 Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate CAS No. 69942-12-7

Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

Cat. No.: B042935
CAS No.: 69942-12-7
M. Wt: 219.23 g/mol
InChI Key: SANNKFASHWONFD-UHFFFAOYSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, also known as this compound, is a useful research compound. Its molecular formula is C9H17NO5 and its molecular weight is 219.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Generation of Biologically Active Substances : It is used for generating biologically active substances such as sperabillin C 1c and (R)-GABOB (Hashiguchi, Kawada, & Natsugari, 1992).

  • Total Synthesis of Cryptophycin-24 (Arenastatin A) : This compound plays a role in the total synthesis of cryptophycin-24, a potential anticancer agent (Eggen et al., 2000).

  • Synthesis of Polymethacrylate : It is used in the synthesis of α-hydroxyaspartic acid-based polymethacrylate, demonstrating its application in polymer science (Sanda, Yokoi, Kudo, & Endo, 2002).

  • Preparation of Optically Active Monoprotected 2-Amino-2-Methyl-1,3-Propanediol : This chemical is integral in preparing optically active monoprotected 2-amino-2-methyl-1,3-propanediol (Yakura, Yoshimoto, & Ishida, 2007).

  • Synthesis of Various Compounds : Methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, a derivative, is used in synthesizing various compounds (Baš et al., 2001).

  • Crystal Structure Analysis : The crystal structure of this compound reveals the role of N-methylation in determining peptide conformation (Jankowska et al., 2002).

  • Scalable Synthesis Method : Its synthesis method is practical and scalable, important for scientific research (Alonso et al., 2005).

  • Cytotoxicity Studies : Some derivatives have shown promising cytotoxicity in ovarian and oral cancers, suggesting potential in designing new anticancer agents (Kumar et al., 2009).

  • Amino-Protecting Groups in Polymer Chemistry : Its polymers serve as suitable amino-protecting groups, with Ca2+ ions enhancing the rate of amine cleavage (Rehse & Ritter, 1989).

  • Synthesis of Microsporin B : A key fragment of microsporin B, methyl-2-((tert-butoxycarbonyl)amino), has been synthesized using cross metathesis and enzymatic kinetic resolution (Swaroop, Tripathy, Jachak, & Reddy, 2014).

Mechanism of Action

Target of Action

Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, also known as N-BOC-DL-serine methyl ester, is a derivative of β-hydroxy acids . These compounds are known to be crucial intermediates in organic synthesis and are present in a wide range of natural products with valuable chemical and medicinal properties . They are typically found in lipids and super molecules that contain depsipeptides .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The erythro (±) isomer of the compound can be synthesized by simple reduction using sodium borohydride in methanol at -40°C . The erythro isomer can then be effectively converted into its threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .

Biochemical Pathways

The compound affects the biochemical pathways associated with the synthesis of depsipeptides and lipopolysaccharides within cells . It plays a role in the synthesis of biologically active depsipeptides, which are isolated from organisms (mostly marine) and possess β-hydroxy acids .

Result of Action

The compound’s action results in the synthesis of erythro and threo isomers, which are crucial in organic synthesis . The compound also contributes to the synthesis of biologically active depsipeptides .

Action Environment

The environment significantly influences the compound’s action, efficacy, and stability. For instance, the synthesis of the erythro isomer requires a temperature of -40°C . Furthermore, the inversion of the erythro isomer to the threo isomer requires specific reagents .

Properties

IUPAC Name

methyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANNKFASHWONFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333258
Record name Methyl N-(tert-butoxycarbonyl)serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69942-12-7
Record name Methyl N-(tert-butoxycarbonyl)serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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